molecular formula C28H33NO2 B1668102 Butixirate CAS No. 19992-80-4

Butixirate

Cat. No. B1668102
CAS RN: 19992-80-4
M. Wt: 415.6 g/mol
InChI Key: KWFFVBCJCQQAIV-GNIRWQCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butixirate is a biochemical.

Scientific Research Applications

1. Biofuel Research

Butixirate, specifically n-butanol, has been studied for its potential as a biofuel. Researchers have investigated the effects of using n-butanol blends with diesel on engine performance and emissions. Studies found that n-butanol can improve engine efficiency and reduce pollutants, making it a promising biofuel for diesel engines. This research is significant in the context of renewable energy and sustainable fuel alternatives (Saravanan et al., 2020), (Han et al., 2017).

2. Agricultural and Environmental Applications

Butixirate derivatives have shown potential in agricultural and environmental applications. For instance, a novel amino-substituted calixarene-based magnetic sporopollenin was developed for removing organophosphorus pesticides from water. This study highlights the utility of butixirate-related compounds in environmental remediation and pesticide management (Kamboh et al., 2016).

3. Medical Research

In medical research, butixirate derivatives like butyrate have been explored for their therapeutic potential. For example, sodium butyrate has been studied for its effects on ruminal villus morphology and inflammation-related gene expression. These studies contribute to our understanding of gut health and disease in livestock (Fukumori et al., 2022).

4. Pharmaceutical Development

Butixirate-related compounds have been investigated in the context of pharmaceutical development. For instance, butyryl galactose ester-modified coix component microemulsions were developed for enhanced liver tumor-specific targeting. This research contributes to the field of targeted drug delivery and cancer therapy (Liu et al., 2016).

properties

CAS RN

19992-80-4

Product Name

Butixirate

Molecular Formula

C28H33NO2

Molecular Weight

415.6 g/mol

IUPAC Name

4-phenylcyclohexan-1-amine;2-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H16O2.C12H17N/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h3-11,15H,2H2,1H3,(H,17,18);1-5,11-12H,6-9,13H2

InChI Key

KWFFVBCJCQQAIV-GNIRWQCSSA-N

SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1C2=CC=CC=C2)N

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1C2=CC=CC=C2)N

Appearance

Solid powder

Other CAS RN

19992-80-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butixirate;  MG 5771;  MG-5771;  MG5771.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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